molecular formula C17H13N3O6S B2603168 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 922090-53-7

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2603168
CAS No.: 922090-53-7
M. Wt: 387.37
InChI Key: KWGYFKDQISMTED-UHFFFAOYSA-N
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Description

N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core structure. The oxadiazole ring is substituted at the 5-position with a benzo[d][1,3]dioxol-5-yl group (a fused bicyclic aromatic system with two oxygen atoms) and at the 2-position with a benzamide moiety bearing a para-methylsulfonyl (-SO₂CH₃) substituent.

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O6S/c1-27(22,23)12-5-2-10(3-6-12)15(21)18-17-20-19-16(26-17)11-4-7-13-14(8-11)25-9-24-13/h2-8H,9H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGYFKDQISMTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest due to its various biological activities, particularly in the field of cancer research. This article provides an overview of its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the oxadiazole ring and subsequent modifications to introduce the benzo[d][1,3]dioxole and methylsulfonyl groups. The synthetic pathway often utilizes reactions such as 1,3-dipolar cycloaddition and coupling reactions to achieve the desired structure.

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For example, a related compound showed IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer), outperforming standard drugs like doxorubicin in certain assays .

The mechanisms of action include:

  • EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in many cancers.
  • Apoptosis Induction : Studies have shown that these compounds can influence apoptotic pathways by altering the expression of proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : The compounds have been observed to induce cell cycle arrest in various cancer cell lines.

Antifungal Activity

In addition to anticancer properties, derivatives of this compound have shown antifungal activity against several pathogens. For instance, a series of benzamide derivatives demonstrated varying degrees of antifungal efficacy in vitro, suggesting potential applications in treating fungal infections .

Case Studies

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound significantly reduces cell viability at low concentrations compared to control groups.
  • Molecular Docking Studies : Computational studies indicate that this compound can effectively bind to key protein targets involved in cancer progression and survival pathways. Molecular docking results suggest favorable interactions with EGFR and other related kinases.

Research Findings Summary

Activity IC50 Values (µM) Mechanism
HepG2 (Liver Cancer)2.38EGFR inhibition
HCT116 (Colon Cancer)1.54Apoptosis induction
MCF7 (Breast Cancer)4.52Cell cycle arrest
Antifungal ActivityVariesDisruption of fungal cell wall synthesis

Comparison with Similar Compounds

Table 1: Comparison of 1,3,4-Oxadiazole Derivatives

Compound Name/ID R1 (5-position) R2 (Benzamide Substituent) Key Properties/Activities Reference
Target Compound Benzo[d][1,3]dioxol-5-yl 4-(Methylsulfonyl) N/A (structural focus) -
LMM5 (4-Methoxyphenyl)methyl 4-[Benzyl(methyl)sulfamoyl] Antifungal (C. albicans, IC₅₀: 8.2 µM)
LMM11 Furan-2-yl 4-[Cyclohexyl(ethyl)sulfamoyl] Antifungal (C. albicans, IC₅₀: 12.5 µM)
Compound 18 () 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl 3-(Thiomethoxy) Purity: 95%
Compound 22 () 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl 3-(Methoxy) Yield: 35%, Purity: 95%
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3-Methoxyphenyl 4-(Dipropylsulfamoyl) N/A (structural focus)

Key Observations :

  • Substituent Effects : The target’s benzo[d][1,3]dioxol-5-yl group is structurally distinct from LMM5’s 4-methoxyphenylmethyl and LMM11’s furan-2-yl. The fused benzodioxole system may enhance π-π stacking interactions compared to simpler aryl groups.
  • Sulfonyl vs. Sulfamoyl: The methylsulfonyl group in the target compound differs from sulfamoyl derivatives (e.g., LMM5, LMM11) in electronic and steric properties.
  • Synthetic Yields : Analogues like Compound 22 (35% yield) and LMM5/LMM11 (purchased commercially) suggest that the target compound’s synthesis may require optimization for improved efficiency.

Analogues with Sulfonyl/Sulfamoyl Benzamide Moieties

Table 2: Comparison of Sulfonyl/Sulfamoyl Derivatives

Compound Name/ID Core Structure R1 (5-position) R2 (Benzamide) Key Properties Reference
Target Compound 1,3,4-Oxadiazole Benzo[d][1,3]dioxol-5-yl 4-(Methylsulfonyl) N/A -
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide 1,3,4-Thiadiazole (4-Chlorophenyl)methylsulfanyl 4-(Dimethylsulfamoyl) N/A
N-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide 1,3,4-Oxadiazole Cyclopropyl 4-(Diethylsulfamoyl) N/A

Key Observations :

  • Sulfamoyl Variations : Dimethylsulfamoyl () and diethylsulfamoyl () groups introduce bulkier substituents than the target’s methylsulfonyl, which may sterically hinder target binding.

Analogues with Benzo[d][1,3]dioxole or Related Scaffolds

Table 3: Comparison of Benzodioxole-Containing Compounds

Compound Name/ID Core Structure R1 (Oxadiazole/Thiadiazole) R2 (Benzamide) Key Properties Reference
Target Compound 1,3,4-Oxadiazole Benzo[d][1,3]dioxol-5-yl 4-(Methylsulfonyl) N/A -
B20 () Benzodioxole 4-(Chloromethyl) 4-(Isopropylcarbamoyl) Crystalline white powder
C3 () Benzodioxole 4-(Methoxymethyl) Piperazine-1-carbonyl White powder

Key Observations :

  • Hybrid Scaffolds : Compounds like B20 and C3 () incorporate benzodioxole but with additional functional groups (e.g., piperazine), which may enhance solubility or modulate target selectivity.
  • Positional Isomerism: The target’s benzodioxole is fused at the 1,3-positions, whereas 2,3-dihydrobenzo[b][1,4]dioxin () features a non-fused dioxane ring, reducing aromaticity.

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